![molecular formula C17H24N2O4 B2643254 Methyl 3-((tert-butoxycarbonyl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate CAS No. 2193061-83-3](/img/structure/B2643254.png)
Methyl 3-((tert-butoxycarbonyl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that includes a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly for amines .
Synthesis Analysis
While specific synthesis methods for this compound are not available, Boc-protected amines are typically prepared using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid .Chemical Reactions Analysis
The Boc group is stable under a wide range of reaction conditions. It can be removed under acidic conditions, which allows the amine to participate in further reactions .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The compound’s structural features make it a promising candidate for drug development. Researchers have investigated its potential as an antiviral, antibacterial, and antifungal agent. Additionally, it may exhibit anticancer properties. The 1,2,4-triazole moiety, present in this compound, has been associated with diverse biological activities, making it an exciting area of study .
Fungicides and Herbicides
In agricultural science, compounds containing the 1,2,4-triazole ring have found applications as potent fungicides, herbicides, and insecticides. The unique structure of this compound suggests that it could contribute to effective crop protection strategies .
Metabolites in Plants
The 1,2,4-triazole-containing amino acids and their derivatives play essential roles in plant metabolism. For instance:
Enzyme Inhibition Studies
Researchers have explored the inhibitory effects of compounds containing the 1,2,4-triazole moiety on enzymes such as cytochrome P450 14α-demethylase (CYP51). These enzymes are crucial for various biological processes, including sterol biosynthesis, making them attractive drug targets .
Peptide Synthesis and Modification
The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide chemistry. This compound’s Boc-protected amino acid derivatives could find applications in peptide synthesis, modification, and drug delivery systems .
Organic Synthesis and Chemical Methodology
The synthetic approach to racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine demonstrates efficient methods for constructing complex molecules. Researchers can draw inspiration from these synthetic pathways for other organic transformations and methodology development .
Direcciones Futuras
Boc-protected amines and related compounds are widely used in organic synthesis, particularly in the synthesis of peptides and other biologically active molecules . Future research may focus on developing more efficient methods for adding and removing the Boc group, as well as exploring new applications for these compounds.
Propiedades
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-13-7-5-11-9-12(15(20)22-4)6-8-14(11)18-10-13/h6,8-9,13,18H,5,7,10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCGKNLOYFIERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C=CC(=C2)C(=O)OC)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-((tert-butoxycarbonyl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

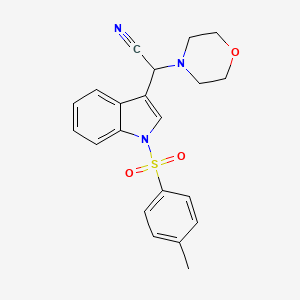
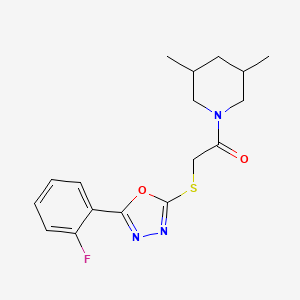


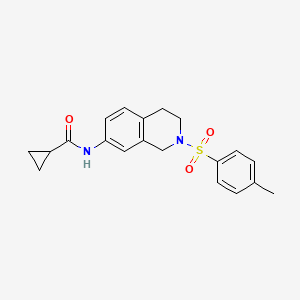
-](/img/structure/B2643179.png)
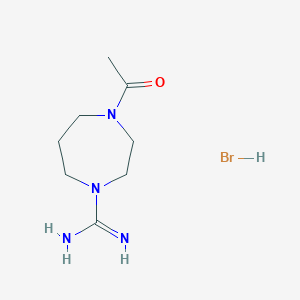


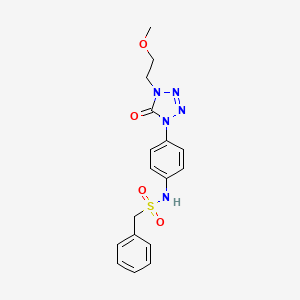
![N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2643185.png)

![5,6-dichloro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B2643191.png)
